molecular formula C12H25ClN2 B1424682 2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride CAS No. 1220028-77-2

2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride

Cat. No.: B1424682
CAS No.: 1220028-77-2
M. Wt: 232.79 g/mol
InChI Key: ZFCRDUBUDPEOCI-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2. It is a derivative of piperidine, a heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride typically involves the reaction of 2-methylpiperidine with formaldehyde and hydrogen chloride. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves its interaction with various molecular targets. It primarily acts on the central nervous system by modulating neurotransmitter activity. The compound binds to specific receptors and alters their function, leading to changes in neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2-thienylsulfonyl)piperidine
  • 2-Methyl-1-(2-methylbenzoyl)piperidine
  • 2-Methyl-1-(2-pyrrolidinyl)piperidine

Uniqueness

2-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

CAS No.

1220028-77-2

Molecular Formula

C12H25ClN2

Molecular Weight

232.79 g/mol

IUPAC Name

2-methyl-1-(piperidin-2-ylmethyl)piperidine;hydrochloride

InChI

InChI=1S/C12H24N2.ClH/c1-11-6-3-5-9-14(11)10-12-7-2-4-8-13-12;/h11-13H,2-10H2,1H3;1H

InChI Key

ZFCRDUBUDPEOCI-UHFFFAOYSA-N

SMILES

CC1CCCCN1CC2CCCCN2.Cl.Cl

Canonical SMILES

CC1CCCCN1CC2CCCCN2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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